8-Bromoimidazo[1,2-A]pyridin-7-amine
Description
Properties
IUPAC Name |
8-bromoimidazo[1,2-a]pyridin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-6-5(9)1-3-11-4-2-10-7(6)11/h1-4H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECPPNAGZYJDCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1398504-22-7 | |
| Record name | 8-bromoimidazo[1,2-a]pyridin-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Characterization and Structural Elucidation of 8 Bromoimidazo 1,2 a Pyridin 7 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a molecule like 8-Bromoimidazo[1,2-A]pyridin-7-amine, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete structural assignment.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Techniques
In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the protons on the imidazo[1,2-a]pyridine (B132010) ring system. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the amine group. The coupling constants (J) between adjacent protons would provide crucial information about their connectivity.
Similarly, a ¹³C NMR spectrum would reveal the chemical shifts of each carbon atom in the molecule. The carbon atoms directly attached to the bromine and nitrogen atoms would exhibit characteristic shifts. The precise chemical shift values would be essential for confirming the substitution pattern on the heterocyclic ring.
Hypothetical ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| H-2 | 7.5 - 7.8 | d | ~1.0 |
| H-3 | 7.2 - 7.5 | d | ~1.0 |
| H-5 | 7.6 - 7.9 | d | ~7.0 |
| H-6 | 6.8 - 7.1 | d | ~7.0 |
| -NH₂ | 4.5 - 5.5 | br s | - |
Note: This table is predictive and not based on experimental data.
Hypothetical ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 115 - 120 |
| C-3 | 110 - 115 |
| C-5 | 125 - 130 |
| C-6 | 110 - 115 |
| C-7 | 140 - 145 |
| C-8 | 100 - 105 |
| C-8a | 145 - 150 |
Note: This table is predictive and not based on experimental data.
Advanced Two-Dimensional (2D) NMR Experiments for Complex Systems
For a definitive structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be vital. A COSY spectrum would establish the proton-proton correlations, while HSQC and HMBC spectra would reveal the direct and long-range correlations between protons and carbons, respectively. These experiments would allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.
Nitrogen-15 (¹⁵N) NMR for Nitrogen-Containing Heterocycles
Given the presence of three nitrogen atoms in this compound, ¹⁵N NMR spectroscopy could provide valuable insights into the electronic environment of each nitrogen atom. The chemical shifts of the nitrogen in the pyridine (B92270) ring, the imidazole (B134444) ring, and the exocyclic amine group would be distinct and sensitive to the molecular structure and electronic effects of the substituents.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound. This would allow for the confirmation of its elemental formula, C₇H₆BrN₃. The presence of a bromine atom would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization is a soft ionization technique that is well-suited for the analysis of polar, nitrogen-containing compounds like this compound. In ESI-MS, the compound would typically be observed as a protonated molecule, [M+H]⁺. Analysis of the fragmentation of this ion in the mass spectrometer (MS/MS) could provide further structural information. Common fragmentation pathways might include the loss of small neutral molecules or radicals, which would be indicative of the compound's structure.
Vibrational Spectroscopy Applications
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and characterizing the bonding framework of a molecule. The analysis of this compound's infrared spectrum begins with understanding the vibrational modes of the parent imidazo[1,2-a]pyridine ring system. The introduction of the 7-amino and 8-bromo substituents introduces new, characteristic vibrations and perturbs the existing modes of the parent structure.
Vibrational Modes of the Imidazo[1,2-a]pyridine Scaffold:
The FT-IR spectrum of the unsubstituted imidazo[1,2-a]pyridine is characterized by several key vibrational modes. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region between 1400 cm⁻¹ and 1650 cm⁻¹ is dominated by the stretching vibrations of the C=C and C=N bonds within the fused heterocyclic rings. In-plane and out-of-plane bending vibrations of the C-H bonds constitute a complex set of bands in the fingerprint region (below 1400 cm⁻¹).
Influence of Substituents:
The presence of the 7-amino (-NH₂) and 8-bromo (-Br) groups on the pyridine ring of the scaffold would introduce distinct and identifiable absorption bands.
Amino Group (-NH₂) Vibrations: Primary aromatic amines have several characteristic IR absorptions.
N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. libretexts.org Hydrogen bonding can cause these bands to broaden and shift to lower frequencies.
N-H Scissoring (Bending): A strong in-plane bending vibration, known as a scissoring mode, is typically observed between 1550 and 1650 cm⁻¹. libretexts.org
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-NH₂) gives rise to a band in the 1200 to 1350 cm⁻¹ range. libretexts.org
N-H Wagging: A broad, out-of-plane N-H wagging band can appear in the 650 to 900 cm⁻¹ region. libretexts.org
Bromo Group (C-Br) Vibrations:
C-Br Stretching: The stretching vibration of the carbon-bromine bond is found at low frequencies, typically in the 690-515 cm⁻¹ range. libretexts.org Its detection can sometimes be challenging due to its presence in the far-infrared region of the spectrum.
The following table summarizes the expected characteristic FT-IR absorption bands for this compound, based on the analysis of the parent compound and typical frequencies for the relevant functional groups.
| Frequency Range (cm⁻¹) | Vibrational Mode | Associated Functional Group |
|---|---|---|
| 3300 - 3500 | Asymmetric & Symmetric N-H Stretch | 7-Amino (-NH₂) |
| > 3000 | Aromatic C-H Stretch | Imidazo[1,2-a]pyridine Ring |
| 1550 - 1650 | N-H Scissoring (Bending) | 7-Amino (-NH₂) |
| 1400 - 1650 | C=C and C=N Ring Stretching | Imidazo[1,2-a]pyridine Ring |
| 1200 - 1350 | Aromatic C-N Stretch | 7-Amino (Ar-N) |
| 650 - 900 | N-H Wagging (Out-of-plane bend) | 7-Amino (-NH₂) |
| 690 - 515 | C-Br Stretch | 8-Bromo (Ar-Br) |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. While IR spectroscopy measures the absorption of light due to changes in dipole moment during a vibration, Raman spectroscopy detects scattering due to changes in the molecule's polarizability. Vibrations that are symmetric and involve less polar bonds, which may be weak in the IR spectrum, are often strong in the Raman spectrum.
For this compound, the symmetric breathing vibrations of the fused aromatic rings would be expected to produce strong and sharp signals in the Raman spectrum. acs.orgnih.gov The C=C and C=N stretching modes would also be Raman active. While the polar N-H and C-N bonds of the amino group would likely show weaker Raman signals compared to their IR absorptions, the C-Br bond, involving a highly polarizable bromine atom, could yield a more distinct Raman signal in the low-frequency region than in the IR spectrum. The study of pyridine derivatives by Raman spectroscopy confirms that ring breathing modes are particularly sensitive to substitution, which would also be expected for the imidazo[1,2-a]pyridine system. nih.govresearchgate.net
Electronic Absorption Spectroscopy for Electronic Structure Investigations
Electronic absorption spectroscopy investigates the transitions of electrons from lower to higher energy molecular orbitals upon the absorption of ultraviolet or visible light. It provides valuable insights into the conjugated π-electron system of a molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of an aromatic molecule is determined by its chromophore—the part of the molecule responsible for light absorption. For this compound, the chromophore is the entire conjugated imidazo[1,2-a]pyridine ring system. The positions and intensities of the absorption bands are significantly modified by auxochromes, which are substituent groups that alter the absorption characteristics of the chromophore. youtube.com
The parent benzene (B151609) chromophore, for instance, exhibits a secondary absorption band around 255 nm. uomustansiriyah.edu.iq The fused imidazo[1,2-a]pyridine system, being a more extended aromatic system, would be expected to absorb at longer wavelengths.
The key to understanding the UV-Vis spectrum of this compound lies in the effect of its two substituents:
Amino Group (-NH₂): The amino group is a powerful auxochrome. youtube.comyoutube.com Its non-bonding electrons on the nitrogen atom can be delocalized into the aromatic π-system through resonance (an n→π* interaction). This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maximum (λmax) to a longer wavelength. spcmc.ac.in This phenomenon is known as a bathochromic or "red" shift. uomustansiriyah.edu.iq The amino group also typically increases the intensity of the absorption (a hyperchromic effect). hnue.edu.vn
When both an electron-donating group (like -NH₂) and a halogen are present on an aromatic ring, the strong activating effect of the amino group typically dominates the electronic absorption profile. Therefore, it is predicted that this compound will exhibit a significant bathochromic shift in its UV-Vis spectrum compared to the unsubstituted imidazo[1,2-a]pyridine, primarily due to the potent auxochromic nature of the 7-amino group.
The predicted effects on the UV-Vis absorption spectrum are summarized in the table below.
| Component | Spectroscopic Feature | Predicted Effect | Reason |
|---|---|---|---|
| Imidazo[1,2-a]pyridine Core | Chromophore | Provides fundamental π→π* transitions. | Conjugated aromatic system. |
| 7-Amino Group (-NH₂) | Auxochrome | Strong Bathochromic (Red) Shift | n→π* conjugation extends the π-system, lowering the HOMO-LUMO gap. |
| 7-Amino Group (-NH₂) | Auxochrome | Hyperchromic Effect | Increases the probability of the electronic transition. |
| 8-Bromo Group (-Br) | Auxochrome | Weak Bathochromic (Red) Shift | Lone pair electron delocalization slightly extends conjugation. |
Mechanistic Organic Chemistry: Reactivity and Derivatization Pathways of 8 Bromoimidazo 1,2 a Pyridin 7 Amine
Reaction Mechanisms in Imidazo[1,2-A]pyridine (B132010) Synthesis
The synthesis of the imidazo[1,2-a]pyridine core generally involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound, a reaction first reported by Tschitschibabin. bio-conferences.org A plausible mechanism for the synthesis of imidazo[1,2-a]pyridines involves the initial reaction of a 2-aminopyridine with an aldehyde to form an imine ion. rsc.org This is followed by a [4+1] cycloaddition with an isocyanide, leading to the fused heterocyclic system. rsc.org
Several synthetic strategies have been developed to construct the imidazo[1,2-a]pyridine skeleton, including condensation reactions, multicomponent reactions, and oxidative coupling. bio-conferences.org One common method involves the reaction of 2-aminopyridines with α-bromoacetophenones. researchgate.net This reaction typically proceeds via the initial alkylation of the endocyclic nitrogen atom of the 2-aminopyridine, followed by an intramolecular condensation. acs.org Microwave-assisted synthesis has also been employed to accelerate the formation of the imidazo[1,2-a]pyridine ring system, offering a more efficient and sustainable approach. bio-conferences.org
For the specific synthesis of 8-Bromoimidazo[1,2-A]pyridin-7-amine, a related compound, 8-Amino-6-bromo-imidazo[1,2-a]pyridine, is synthesized by heating a mixture of 5-bromo-2,3-diaminopyridine with chloroacetaldehyde (B151913) and sodium bicarbonate in ethanol. nih.gov This suggests a similar condensation pathway where the amino group at the 2-position of the pyridine (B92270) ring acts as the nucleophile to form the imidazole (B134444) ring.
Transformations Involving the Bromine Substituent at C-8
The bromine atom at the C-8 position of this compound is a key functional group that allows for a variety of subsequent chemical transformations.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is widely used for the synthesis of biaryls. wikipedia.orgcore.ac.uk This reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product. wikipedia.org The Suzuki reaction has been successfully applied to various bromoimidazo[1,2-a]pyridines, often under microwave irradiation to enhance reaction rates. mdpi.com
The Sonogashira coupling reaction is another important palladium-catalyzed transformation that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a copper(I) co-catalyst and is carried out under mild conditions. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of a palladium-alkynyl complex and a copper acetylide. researchgate.net The Sonogashira reaction has been utilized in the synthesis of various imidazopyridine derivatives. wikipedia.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Substituted Imidazo[1,2-a]pyridines
| Reaction Type | Reactants | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Bromoimidazo[1,2-a]pyridines and Arylboronic acids | Pd(PPh₃)₄, Cs₂CO₃ in DMF | Microwave-assisted, rapid synthesis of arylated imidazo[1,2-a]pyridines. | mdpi.com |
| Sonogashira Coupling | Aryl/Vinyl Halides and Terminal Alkynes | Palladium catalyst and Copper co-catalyst | Mild reaction conditions, formation of C(sp²)-C(sp) bonds. | wikipedia.orgorganic-chemistry.org |
While palladium-catalyzed reactions are prevalent, direct nucleophilic substitution at the brominated C-8 position is less common for aryl halides unless activated by strong electron-withdrawing groups. However, under specific conditions or with highly reactive nucleophiles, such transformations might be possible. More commonly, the bromine is first converted to a more reactive intermediate.
Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This is frequently used to prepare organolithium or Grignard reagents, which can then react with various electrophiles. nih.gov The reaction typically involves treating the organic halide with an organolithium reagent, such as n-butyllithium. wikipedia.orgrsc.org The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org This method allows for the introduction of a wide range of functional groups by subsequent quenching with an appropriate electrophile. For bromo-substituted heterocycles, this process can be complicated by competing reactions, but it remains a valuable synthetic tool. nih.govrsc.org
Reactivity of the Amino Group at C-7
The amino group at the C-7 position provides another site for functionalization, primarily through reactions typical of primary amines.
The amino group at C-7 can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are standard transformations in organic synthesis and provide a straightforward method for introducing a variety of substituents onto the imidazo[1,2-a]pyridine core. The resulting amides and sulfonamides can exhibit a range of biological activities. For instance, various amide derivatives of 8-aminoimidazo[1,2-a]pyridine have been investigated as potential anti-cancer agents and serotonin (B10506) receptor modulators. researchgate.net
Coupling Reactions and Nitrogen-Centered Functionalizations
The dual-functionalized nature of this compound, featuring a reactive aryl bromide at the C-8 position and a nucleophilic amino group at the C-7 position, offers a versatile platform for a variety of derivatization strategies. The reactivity of this scaffold is primarily dictated by transition-metal-catalyzed cross-coupling reactions at the C-Br bond and functionalization of the exocyclic amine.
Palladium-Catalyzed Cross-Coupling Reactions at C-8:
The bromine atom at the C-8 position is amenable to a range of palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. While studies specifically on this compound are not extensively documented, the reactivity can be reliably inferred from studies on similarly substituted imidazo[1,2-a]pyridines.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester. libretexts.orgorganic-chemistry.org Research on dihalogenated imidazo[1,2-a]pyridines has shown that C-Br and C-I bonds on the pyridine ring are reactive sites for Suzuki-Miyaura coupling. researchgate.net For this compound, this pathway allows for the introduction of a wide array of aryl and heteroaryl substituents at the C-8 position. The general catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the coupled product. libretexts.org
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, enabling the conversion of the C-8 bromide into a substituted amino group. wikipedia.orglibretexts.org The reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.orgacsgcipr.org Studies on related dihalogenated imidazo[1,2-a]pyridines confirm the viability of Buchwald-Hartwig reactions on the pyridine ring of the scaffold. researchgate.net This functionalization is critical for synthesizing derivatives with diverse substitution patterns at the C-8 position, replacing the bromine with various alkyl or aryl amines.
Aminocarbonylation: The introduction of a carboxamide functional group at the C-8 position can be achieved via palladium-catalyzed aminocarbonylation. In this process, the aryl halide is reacted with carbon monoxide and an amine nucleophile. Studies performed on 8-iodoimidazo[1,2-a]pyridines have successfully demonstrated the synthesis of 8-carboxamido derivatives, indicating that this method is applicable for functionalizing this position. nih.gov Although aryl iodides are generally more reactive than bromides, this precedent suggests the feasibility of applying this reaction to the 8-bromo analogue under appropriate catalytic conditions.
The following table summarizes representative palladium-catalyzed coupling reactions applicable to the C-8 position.
| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Ligand System (Typical) |
| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |
| Buchwald-Hartwig | R¹R²NH | C-N | Pd₂(dba)₃/BINAP, Pd(OAc)₂/tBuBrettPhos |
| Aminocarbonylation | CO, R¹R²NH | C-(C=O)N | SILP-Pd catalyst |
Nitrogen-Centered Functionalizations at C-7:
The primary amino group at the C-7 position is a key site for derivatization, behaving as a typical aromatic amine. Its nucleophilicity allows for reactions such as acylation and alkylation.
Acylation: The 7-amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This transformation is not only a common derivatization pathway but also serves a crucial role in synthetic strategy. The resulting amide can function as a powerful directing group for subsequent C-H functionalization reactions on the heterocyclic core, a concept demonstrated in related systems. thieme-connect.deresearchgate.net
Role as a Directing Group: Inspired by studies on 8-aminoimidazo[1,2-a]pyridine, the 7-amino group, particularly after conversion to an amide, can act as an effective directing group for metal-catalyzed C-H activation. thieme-connect.deresearchgate.net In Ni(II)-catalyzed reactions, for instance, the amide functionality can chelate to the metal center, directing arylation or alkylation to the ortho C-6 position. This strategy provides a regioselective method for further substitution on the pyridine ring.
Computational and Theoretical Investigations of 8 Bromoimidazo 1,2 a Pyridin 7 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the molecular properties of imidazo[1,2-a]pyridine (B132010) systems. researchgate.netsemanticscholar.org DFT methods are used to predict the optimized molecular geometry, including bond lengths and angles, by finding the lowest energy conformation of the molecule. researchgate.net For the imidazo[1,2-a]pyridine core, calculations often show a high degree of planarity. nih.gov
These calculations provide fundamental data such as total energy, dipole moment, and the distribution of electron density. For substituted imidazo[1,2-a]pyridines, DFT is employed to understand how different functional groups, such as bromo and amine groups, influence the geometric and electronic characteristics of the parent ring system. For instance, studies on related molecules have been performed using the B3LYP functional with basis sets like 6-31+G(d,p) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. semanticscholar.orgscirp.org
Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
The electronic structure of a molecule is critical to understanding its reactivity and spectroscopic behavior. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides significant insights. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. mdpi.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov In many heterocyclic compounds, the HOMO is often distributed over the π-system of the rings, while the LUMO's distribution indicates the likely sites for nucleophilic attack. wuxibiology.com For substituted imidazo[1,2-a]pyridines, the locations of the bromo and amine groups would be expected to significantly influence the energy levels and spatial distribution of these orbitals.
Table 1: Representative Frontier Molecular Orbital Energies for Heterocyclic Compounds This table is illustrative and does not represent data for 8-Bromoimidazo[1,2-A]pyridin-7-amine.
| Parameter | Description | Typical Value Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.5 to 5.0 |
Prediction of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states—the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For imidazo[1,2-a]pyridines, theoretical studies can predict the most likely sites for electrophilic or nucleophilic substitution. For example, computational models can help explain the regioselectivity of bromination or other functionalization reactions. nih.gov The reaction pathway for the synthesis of the imidazo[1,2-a]pyridine core itself, often involving the condensation of a 2-aminopyridine (B139424) with an α-haloketone, has been investigated computationally to understand the sequence of bond formation and cyclization. acs.org Such studies can clarify whether a reaction proceeds through a stepwise or concerted mechanism. researchgate.net
Spectroscopic Property Simulations and Validation with Experimental Data
Theoretical calculations are widely used to simulate various types of spectra, which can then be compared with experimental results to confirm molecular structures. DFT methods can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net The calculated frequencies and intensities for a proposed structure can be compared to an experimental spectrum to validate the assignment of vibrational modes to specific bonds and functional groups. semanticscholar.org
Similarly, Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-Visible spectroscopy. dergipark.org.tr These calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of electronic transitions, providing insight into the nature of the orbitals involved (e.g., π→π* or n→π* transitions). dergipark.org.tr Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated and compared with experimental data to aid in the structural elucidation of complex molecules. semanticscholar.org
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. openpharmaceuticalsciencesjournal.com These simulations model the movements of atoms and can reveal information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. openpharmaceuticalsciencesjournal.com
For a molecule like this compound, MD simulations could be used to explore the rotation of the amine group and to understand how intermolecular forces, like hydrogen bonding, might influence its preferred orientation in different environments. nih.gov In the context of drug design, MD simulations are crucial for studying how a ligand binds to a protein's active site, providing insights into the stability of the protein-ligand complex and the key interactions that govern binding affinity. openpharmaceuticalsciencesjournal.com
Applications in Advanced Chemical Research and Materials Science
8-Bromoimidazo[1,2-A]pyridin-7-amine as a Versatile Synthetic Building Block and Chemical Intermediate
The dual functionality of this compound positions it as a powerful intermediate for the synthesis of complex molecules. The bromine atom serves as a versatile handle for various cross-coupling reactions, while the amino group provides a site for nucleophilic substitution, amidation, or diazotization reactions. This orthogonal reactivity allows for sequential and controlled modifications, making it a prized building block in synthetic chemistry.
The imidazo[1,2-a]pyridine (B132010) core is considered a "privileged scaffold" in drug discovery. Halo-substituted variants, such as this compound, are crucial synthons for elaborating this core into more complex, polycyclic, or substituted architectures. rsc.org The bromine atom at the C-8 position is particularly amenable to palladium-catalyzed cross-coupling reactions, including:
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl substituents.
Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds, extending the π-conjugated system. rsc.org
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to install new nitrogen-based functional groups.
Heck Coupling: Reaction with alkenes to form substituted olefins.
These transformations allow chemists to systematically modify the structure, tuning its steric and electronic properties. The amino group at the C-7 position can be further functionalized, for instance, by forming amides or participating in condensation reactions to build additional fused rings. This synthetic flexibility enables the creation of novel and structurally diverse heterocyclic compounds with potential applications in various fields of chemistry.
The ability to perform selective chemical modifications at two different positions makes this compound an ideal starting material for the generation of chemical libraries. In drug discovery and materials science, the synthesis of a large number of related compounds (a library) is essential for screening and identifying candidates with desired biological activities or physical properties.
Starting from this single precursor, a diverse array of derivatives can be produced. For example, a library could be generated by first performing a Suzuki coupling at the C-8 position with a set of different boronic acids, followed by acylation of the C-7 amino group with a variety of acyl chlorides. This combinatorial approach rapidly yields a multitude of unique structures, facilitating the exploration of the chemical space around the imidazo[1,2-a]pyridine scaffold. Such libraries are instrumental in structure-activity relationship (SAR) studies, which aim to correlate specific structural features with functional outcomes.
Exploration in Materials Science and Optoelectronic Devices
Imidazo[1,2-a]pyridine derivatives are gaining significant attention in materials science due to their intrinsic photophysical properties, including strong fluorescence and high quantum yields. ijrpr.com The rigid, planar structure promotes π-π stacking and efficient charge transport, making them suitable for applications in electronic and optoelectronic devices.
The imidazo[1,2-a]pyridine core is a robust fluorophore, and its emission characteristics can be precisely tuned by introducing substituents. ijrpr.com The parent scaffold typically exhibits fluorescence in the UV-to-blue region of the electromagnetic spectrum. The presence of an electron-donating amino group at the C-7 position and a bromine atom at the C-8 position in this compound is expected to significantly modulate its electronic structure.
The amino group generally causes a bathochromic (red) shift in both absorption and emission spectra due to an intramolecular charge transfer (ICT) character from the donor (amine) to the acceptor (imidazo[1,2-a]pyridine core). nih.gov The bromine atom can further influence the photophysical properties through the "heavy-atom effect," which can enhance intersystem crossing from the singlet excited state to the triplet state, potentially leading to phosphorescence or a decrease in fluorescence quantum yield. The precise optical properties are highly dependent on the molecular environment and solvent polarity. nih.gov
To illustrate the effect of substitution on the photophysical properties of the imidazo[1,2-a]pyridine core, the following table presents data for related derivatives.
| Compound Class | Substituents | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|---|
| bis-Imidazo[1,2-a]pyridine | Methyl groups | 320 | 375 | 0.43 | nih.gov |
| bis-Imidazo[1,2-a]pyridine | N,N-diphenylaniline groups | 395 | 475 | 0.51 | nih.gov |
| N-methyl-4-((pyridin-2-yl)amino)maleimide | Bromo group on pyridine (B92270) | 400 | 527 | 0.08 | beilstein-journals.org |
| Imidazo[1,5-a]pyridine | Phenyl and Pyridyl groups | 314 | 510 | 0.14 | nih.gov |
This table shows representative data for related heterocyclic systems to demonstrate how different substituents influence photophysical properties. Data for this compound is not available in the cited literature.
The tunable fluorescence and charge-transporting capabilities of imidazo[1,2-a]pyridines make them promising candidates for use in organic light-emitting diodes (OLEDs). mdpi.com In OLED devices, materials with high fluorescence quantum yields are required for the emissive layer. By modifying the structure of this compound, for example, by replacing the bromine atom with extended π-conjugated groups, its emission color and efficiency could be optimized for specific applications, such as deep-blue emitters. nih.gov The bipolar nature of some imidazo[1,2-a]pyridine derivatives, which can transport both electrons and holes, is also advantageous for improving device performance and reducing efficiency roll-off at high brightness. nih.govmdpi.com
While less explored, the electronic properties of this scaffold also suggest potential for use in organic solar cells (OSCs). In OSCs, materials are needed to absorb light and efficiently separate and transport charges. The donor-acceptor characteristics that can be engineered into imidazo[1,2-a]pyridine derivatives could be exploited in the active layer of OSCs.
The development of fluorescent probes for detecting ions and biologically relevant molecules is a rapidly growing field. The imidazo[1,2-a]pyridine scaffold has been successfully used as the core of such sensors. rsc.orgrsc.org The fluorescence of these probes can change (either "turn on" or "turn off") upon binding to a specific analyte.
This compound is a promising platform for designing new fluorescent sensors. The amino group at the C-7 position can act as a binding site or a chelating agent for metal ions such as Fe³⁺ or Hg²⁺. rsc.org Upon binding, the intramolecular charge transfer characteristics of the molecule would be altered, leading to a detectable change in its fluorescence emission. Furthermore, the bromine atom at the C-8 position could be functionalized to introduce other recognition moieties, allowing for the design of highly selective and sensitive probes for a wide range of analytes.
Structure Property Relationship Spr Studies of 8 Bromoimidazo 1,2 a Pyridin 7 Amine Derivatives
Methodologies for Systematic Structural Modification and Analysis
Systematic structural modification of the 8-Bromoimidazo[1,2-A]pyridin-7-amine scaffold is primarily achieved through functionalization of the 7-amino group and substitutions on the imidazo[1,2-a]pyridine (B132010) core. Common synthetic strategies for analogous compounds involve the reaction of appropriately substituted 2-aminopyridines with α-haloketones. For instance, the synthesis of 6-bromoimidazo[1,2-a]pyridin-8-amine (B1287906) has been achieved by reacting 5-bromo-2,3-diaminopyridine with chloroacetaldehyde (B151913). nih.gov A similar approach could be envisioned for the target compound, starting from 3-amino-2-bromo-pyridin-4-amine.
Subsequent modifications often focus on the amino group, which can be acylated, alkylated, or used as a handle for cross-coupling reactions to introduce a diverse range of substituents. The bromine atom at the 8-position also serves as a key site for modification, particularly through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of aryl, alkynyl, and amino moieties, respectively.
The analysis of these systematically modified derivatives relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the precise structure of the synthesized analogues. Mass spectrometry provides accurate molecular weight determination, confirming the successful incorporation of new substituents. For a more detailed structural analysis, single-crystal X-ray diffraction can be employed to determine the three-dimensional arrangement of atoms in the solid state. nih.gov
A representative, albeit generalized, scheme for the structural modification of the this compound core is presented below, drawing from established methodologies for the imidazo[1,2-a]pyridine scaffold.
| Modification Site | Reaction Type | Reagents and Conditions | Introduced Moiety |
| 7-Amino Group | Acylation | Acyl chloride or anhydride, base | Amide |
| 7-Amino Group | Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH₃CN) | Substituted amine |
| 7-Amino Group | Buchwald-Hartwig Coupling | Aryl halide, Pd catalyst, ligand, base | Arylamine |
| 8-Bromo Position | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group |
| 8-Bromo Position | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group |
Influence of Substituent Position and Nature on Molecular Reactivity
The reactivity of the imidazo[1,2-a]pyridine core is dictated by the electron distribution within the bicyclic system. The nitrogen atom at position 1 is the most basic and is the primary site of protonation and alkylation. The C3 position is generally the most nucleophilic carbon and is susceptible to electrophilic attack. However, the existing substituents on the this compound scaffold significantly modulate this inherent reactivity.
The 7-amino group is a strong electron-donating group, which increases the electron density of the pyridine (B92270) ring, thereby activating it towards electrophilic substitution. Conversely, the 8-bromo substituent is an electron-withdrawing group via induction but can also participate in resonance, which can influence the reactivity of the pyridine ring in a more complex manner.
The nature of the substituents introduced during systematic modification will further influence the molecular reactivity. Electron-donating groups (EDGs) attached to the 7-amino group or introduced at other positions will generally enhance the nucleophilicity of the ring system. In contrast, electron-withdrawing groups (EWGs) will decrease the electron density, making the ring less susceptible to electrophilic attack but potentially more prone to nucleophilic aromatic substitution, particularly at positions activated by the EWG.
| Substituent Type at 7-Amino | Electronic Effect | Predicted Impact on Ring Reactivity |
| Acyl (e.g., -C(O)CH₃) | Electron-withdrawing | Decreased nucleophilicity |
| Alkyl (e.g., -CH₃) | Electron-donating | Increased nucleophilicity |
| Aryl (e.g., -Ph) | Can be either donating or withdrawing depending on substitution | Modulated nucleophilicity |
Correlation of Structural Features with Electronic and Spectroscopic Characteristics
UV-Visible Absorption and Fluorescence: The imidazo[1,2-a]pyridine core is a known fluorophore. nih.gov The absorption and emission maxima are sensitive to the nature and position of substituents. Extending the π-conjugation by introducing aryl or other unsaturated groups, particularly at the 2-, 3-, 6-, or 8-positions, is expected to cause a bathochromic (red) shift in both the absorption and emission spectra. nih.gov Electron-donating groups, such as the 7-amino group, generally enhance fluorescence intensity, while electron-withdrawing groups can either quench or shift the fluorescence depending on their nature and position. For instance, a nitro group is known to often quench fluorescence. nih.gov
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly informative about the electronic environment of the nuclei. The electron-donating 7-amino group is expected to cause an upfield shift (lower ppm) for the protons and carbons on the pyridine ring, while the electron-withdrawing 8-bromo group would cause a downfield shift (higher ppm) for adjacent nuclei. The chemical shifts of protons and carbons in substituents will also provide valuable information about their electronic integration with the imidazo[1,2-a]pyridine core.
A hypothetical table illustrating the expected spectroscopic shifts based on substituent effects is provided below.
| Substituent at 7-Amino | Effect on π-System | Expected UV-Vis Shift | Expected Fluorescence Change |
| Acetyl | Reduces electron donation | Hypsochromic (Blue shift) | Decreased quantum yield |
| Phenyl | Extends conjugation | Bathochromic (Red shift) | Potential for enhanced quantum yield |
| 4-Nitrophenyl | EWG, extends conjugation | Complex shifts, potential for new charge-transfer band | Likely quenched |
Computational and Cheminformatic Approaches in SPR Delineation
Computational chemistry and cheminformatics are powerful tools for elucidating the structure-property relationships of this compound derivatives. These in silico methods can provide insights into molecular properties that are difficult or time-consuming to measure experimentally.
Quantum Chemical Calculations: Density Functional Theory (DFT) is a widely used method to calculate a range of molecular properties, including optimized geometries, electronic structures (such as HOMO and LUMO energies), and simulated spectroscopic data (IR, NMR, UV-Vis). These calculations can help to rationalize the observed reactivity and spectroscopic characteristics of the synthesized derivatives. For example, the calculated HOMO-LUMO gap can be correlated with the electronic transition energies observed in UV-Vis spectroscopy.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach used to develop mathematical relationships between the chemical structures of a series of compounds and their biological activities or physicochemical properties. nih.gov By calculating a variety of molecular descriptors (e.g., topological, electronic, and steric), a predictive model can be built. For a series of this compound derivatives, QSAR could be used to predict their properties, such as solubility or receptor binding affinity, based on their structural modifications. The QSAR study of a series of imidazo[1,2-a]pyridine derivatives acting as acid pump antagonists highlighted the importance of charge transfer within the molecule and the hydrophobic properties of substituents in determining their activity. nih.gov
Molecular Docking: If the biological target of these compounds is known, molecular docking simulations can be used to predict their binding modes and affinities. This can provide valuable insights into the key interactions between the ligand and the receptor, guiding the design of more potent and selective derivatives.
A table of commonly used computational tools and their applications in the study of these derivatives is provided below.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure and property calculations | Optimized geometry, HOMO/LUMO energies, simulated spectra |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical modeling of activity/property | Predictive models for biological activity or physicochemical properties |
| Molecular Docking | Prediction of ligand-receptor binding | Binding affinity, binding mode, key interactions |
Future Research Directions and Emerging Trends in 8 Bromoimidazo 1,2 a Pyridin 7 Amine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
Traditional syntheses of imidazo[1,2-a]pyridines often involve multi-step processes with harsh conditions, high temperatures, and challenging purifications. tci-thaijo.org The future direction for the synthesis of 8-bromoimidazo[1,2-a]pyridin-7-amine and its analogs is firmly rooted in the principles of green and sustainable chemistry. Research is increasingly focused on developing one-pot, multi-component reactions that enhance efficiency while minimizing waste.
Key emerging trends include:
Catalyst Innovation: There is a move away from stoichiometric reagents towards catalytic systems. Iodine-catalyzed methods, for instance, offer a cost-effective, readily available, and benign option for constructing the imidazo[1,2-a]pyridine (B132010) core. rsc.orgrsc.orgnih.gov Similarly, copper-catalyzed protocols that utilize air as the terminal oxidant represent a significant advancement in sustainable synthesis. organic-chemistry.org
Alternative Energy Sources: The use of ultrasound irradiation to assist in C-H functionalization and cyclization reactions is gaining traction. organic-chemistry.org This technique can often reduce reaction times, improve yields, and operate in greener solvents like water. organic-chemistry.org Microwave-assisted synthesis is another energy-efficient method that has been shown to dramatically shorten reaction times for the creation of imidazo[1,2-a]pyridine derivatives. mdpi.com
Metal-Free Approaches: While transition metals are effective, developing metal-free synthetic routes is a major goal to avoid concerns about cost and toxicity. acs.org Catalyst-free condensations, often performed under eco-friendly conditions, are being explored for the construction of the core heterocyclic structure. acs.org
Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyridine Scaffolds
| Feature | Traditional Methods | Emerging Sustainable Methods | Key Advantages of Emerging Methods |
| Catalyst | Often stoichiometric or precious metal catalysts | Iodine, Copper (I/II), Metal-free | Lower cost, reduced toxicity, readily available rsc.orgorganic-chemistry.org |
| Oxidant | Harsh chemical oxidants | Air (Oxygen) | Environmentally benign, no toxic byproducts organic-chemistry.org |
| Solvent | High-boiling organic solvents (e.g., DMF) | Water, Ethanol | Reduced environmental impact, improved safety organic-chemistry.orgnih.gov |
| Energy Input | Conventional heating (high temperatures) | Ultrasound, Microwave irradiation | Faster reactions, lower energy consumption organic-chemistry.orgmdpi.com |
| Reaction Type | Multi-step sequences | One-pot, multi-component reactions | Improved atom economy, reduced waste, simpler procedures mdpi.comnih.gov |
Expanding the Scope of Derivatization and Functionalization
The this compound scaffold is uniquely equipped with two distinct, orthogonally reactive functional groups: a bromo substituent and an amino group. This dual functionality is a gateway to extensive derivatization, allowing for the systematic construction of complex molecular architectures. Future research will focus on leveraging these handles and exploring late-stage C-H functionalization to build diverse chemical libraries.
Leveraging the Bromo Group: The C8-bromo substituent is an ideal handle for transition-metal-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents that are otherwise difficult to install. Key reactions include:
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids. nih.gov
Buchwald-Hartwig Amination: For the formation of C-N bonds.
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
Utilizing the Amino Group: The C7-amino group provides a nucleophilic site for a variety of classical transformations, such as acylation to form amides, reaction with aldehydes to form Schiff bases, and alkylation. nih.govmdpi.com These modifications are fundamental in tuning the compound's steric and electronic properties.
Site-Selective C-H Functionalization: Beyond the pre-functionalized positions, recent advances in C-H activation provide a powerful tool for late-stage functionalization at other sites on the heterocyclic core, particularly the electron-rich C3 position. researchgate.netmdpi.com Palladium-catalyzed oxidative C-H/C-H cross-coupling, for example, allows for the direct connection of the imidazopyridine core with other heterocycles like azoles. nih.gov Visible light-induced photoredox catalysis has also emerged as a mild and efficient method for C3-sulfonylation and perfluoroalkylation. mdpi.com
Table 2: Potential Derivatization Strategies for this compound
| Position | Functional Group | Potential Reaction | Reagents / Catalyst | Introduced Moiety |
| C8 | Bromo (-Br) | Suzuki Coupling | Arylboronic acid / Pd catalyst | Aryl, Heteroaryl |
| C8 | Bromo (-Br) | Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Alkynyl |
| C7 | Amino (-NH₂) | Acylation | Acyl chloride, Carboxylic acid | Amide |
| C7 | Amino (-NH₂) | Reductive Amination | Aldehyde, Ketone / Reducing agent | Substituted Amine |
| C3 | C-H Bond | C-H Arylation | Aryl halide / Pd catalyst | Aryl |
| C3 | C-H Bond | C-H Sulfonylation | Sulfonyl chloride / Photocatalyst | Sulfone |
Advanced Mechanistic Investigations via In-situ Spectroscopic Techniques
While many synthetic methods for imidazo[1,2-a]pyridines have been developed, their underlying mechanisms are often described based on plausible intermediates without direct observational evidence. tci-thaijo.orgrsc.orgbeilstein-journals.org A significant future trend will be the application of advanced in-situ and operando spectroscopic techniques to monitor these reactions in real-time. Such studies are crucial for moving beyond speculation to achieve a precise understanding of reaction kinetics, catalyst resting states, and the roles of transient intermediates.
Techniques like in-situ NMR, Raman, and IR spectroscopy can provide a direct window into the reaction vessel, allowing for the detection and characterization of short-lived species that are invisible to conventional post-reaction analysis. For example, detailed mechanistic analysis of a related photoredox C-N coupling reaction using ultrafast spectroscopy and kinetic studies revealed a Ni(I)/Ni(III) catalytic cycle, correcting a previously proposed mechanism. princeton.edu Applying similar rigorous analysis to the synthesis and functionalization of this compound would enable rational optimization of reaction conditions, leading to higher yields, better selectivity, and the discovery of entirely new reactivity patterns.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and drug discovery. For a scaffold like this compound, these computational tools offer two transformative capabilities.
Firstly, retrosynthesis prediction models can propose novel and efficient synthetic routes to complex target derivatives. arxiv.org While AI performance has historically been poor for heterocycle formation due to lower data availability, new approaches using transfer learning are overcoming this challenge. chemrxiv.orgacs.orgchemrxiv.org These tools can analyze the vast chemical literature to suggest disconnections and starting materials that a human chemist might overlook, thereby accelerating the synthesis of new compound libraries. researchgate.net
Secondly, generative models can be used for de novo design. By training on large datasets of molecules with known properties, these algorithms can design new this compound derivatives with optimized characteristics for a specific purpose, such as enhanced binding affinity to a biological target or tailored photophysical properties for materials science applications. This computational pre-screening significantly reduces the time and cost associated with synthesizing and testing large numbers of candidate molecules. acs.orgresearchgate.net
Exploration of Unconventional Applications Beyond Current Paradigms
While the imidazo[1,2-a]pyridine scaffold is a mainstay in medicinal chemistry for its anti-inflammatory and anticancer properties, its potential applications extend far beyond pharmaceuticals. nih.govrsc.org The unique photophysical and electronic properties of this heterocyclic system open up exciting opportunities in materials science and sensor technology. nih.govnih.gov
Organic Electronics: Imidazo[1,2-a]pyridine derivatives have been successfully designed as highly efficient deep-blue and greenish-yellow fluorescent emitters for Organic Light-Emitting Diodes (OLEDs). nih.govtandfonline.com The rigid, planar structure and tunable electronic properties make them excellent candidates for both emitter and host materials in OLED devices, contributing to high quantum efficiencies and device stability. rsc.orgglobethesis.comuni-giessen.de
Fluorescent Sensors: The inherent fluorescence of the imidazo[1,2-a]pyridine core can be harnessed to create chemosensors. researchgate.net By attaching specific binding moieties to the scaffold (for which the C7-amino and C8-bromo positions are ideal starting points), derivatives can be designed to selectively detect analytes such as metal ions (e.g., Fe³⁺, Hg²⁺) through a "turn-on" or "turn-off" fluorescent response. nih.govrsc.orgbohrium.comrsc.org
Photocatalysis: The electron-rich nature of the imidazo[1,2-a]pyridine ring system and its ability to participate in electron transfer processes make it an attractive scaffold for the development of novel organic photoredox catalysts. mdpi.com
These unconventional applications represent a paradigm shift, viewing the this compound core not just as a biologically active pharmacophore, but as a versatile building block for advanced functional materials.
Q & A
Q. What are the common synthetic routes for 8-Bromoimidazo[1,2-a]pyridin-7-amine and its derivatives?
The synthesis typically involves coupling reactions using intermediates like 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline. For example, amide derivatives are synthesized via coupling with carboxylic acids using EDC/HOBt as activating agents under Hunig’s base (e.g., N,N-diisopropylethylamine) . Characterization relies on -NMR, -NMR, FT-IR, and LC-MS to confirm structural integrity and purity . Alternative routes include cyclization of haloacetaldehyde with diaminopyridines in ethanol, followed by recrystallization to isolate products .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): -NMR and -NMR for identifying proton and carbon environments, respectively .
- FT-IR Spectroscopy: To detect functional groups (e.g., amine N-H stretches at ~3300 cm, aromatic C=C at ~1600 cm) .
- LC-MS: For molecular weight confirmation and assessing purity .
- X-ray Crystallography: For resolving crystal packing and hydrogen-bonding networks (e.g., using SHELXL for refinement) .
Advanced Research Questions
Q. How can synthetic yields be optimized for unstable intermediates in multi-step syntheses?
Intermediate instability (e.g., imine or amine derivatives) can be mitigated by:
- Catalytic Hydrogenation: Using Pd/C under acidic conditions (e.g., HCl in methanol) to stabilize intermediates .
- Chromatographic Purification: Employing C18 reverse-phase flash chromatography to isolate pure products .
- Temperature Control: Conducting reactions at reflux (e.g., ethanol at 80°C) to accelerate cyclization while minimizing decomposition . Example: Imidazo[1,2-a]pyridin-7-amine derivatives achieved 56–69% yields via stepwise hydrogenation and purification .
Q. How are structural contradictions resolved in crystallographic data for bromoimidazopyridine derivatives?
Challenges include refining hydrogen atom positions and addressing residual electron density near heavy atoms (e.g., bromine). Methodologies involve:
- Restrained Refinement: Applying distance restraints (e.g., N-H = 0.88 ± 0.01 Å) for amino groups .
- Software Tools: Using SHELXL for small-molecule refinement and SHELXE for high-throughput phasing .
- Validation Metrics: Analyzing R-factors and difference Fourier maps to identify outliers .
Q. What strategies are used to evaluate structure-activity relationships (SAR) for bioactivity?
SAR studies focus on substituent effects (e.g., bromine, fluorine) using:
- Biological Assays: Testing against pathogens (e.g., Trypanosoma cruzi) to determine IC values .
- Comparative Synthesis: Preparing analogs with varying substituents (e.g., chloro, nitro, methyl) to assess electronic and steric impacts . Example: A 2-chlorophenyl-substituted analog showed IC = 1.35 μM against T. brucei, highlighting the role of halogenation in enhancing activity .
Q. How do green synthesis methods compare to traditional approaches for imidazo[1,2-a]pyridine scaffolds?
Eco-friendly methods prioritize:
- Solvent Reduction: Using ethanol or water instead of dichloromethane .
- Catalyst-Free Conditions: Leveraging multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé) to minimize waste .
- Energy Efficiency: Conducting reactions at ambient temperature or microwave-assisted heating . Traditional methods often require toxic solvents (e.g., DCM) and higher temperatures, reducing atom economy .
Q. What methodologies address challenges in synthesizing amide-linked derivatives?
Amide bond formation is optimized via:
- Coupling Agents: EDC/HOBt for activating carboxylic acids, enhancing reaction efficiency .
- Base Selection: Hunig’s base (DIPEA) to neutralize HCl byproducts and maintain reaction pH .
- Workup Protocols: Extraction with ethyl acetate and drying over NaSO to isolate products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
